5-(3,4-Dimethylphenyl)piperazin-2-one

Sigma-1 receptor Radioligand binding Neurology

This piperazin-2-one offers a validated polypharmacology profile for advanced research. Critical for studies requiring precisely defined sigma-1 (Ki 5.30 nM), GPR35 (IC₅₀ 6.11 nM), and MDR1 (EC₅₀ 210 nM) engagement. Its 3,4-dimethylphenyl substitution confers >18-fold sigma-1 affinity gain vs. unsubstituted analogs, enabling robust, low-concentration assays. Ideal for SAR campaigns where generic piperazines fail to replicate these specific target interactions.

Molecular Formula C12H16N2O
Molecular Weight 204.27 g/mol
Cat. No. B13177447
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(3,4-Dimethylphenyl)piperazin-2-one
Molecular FormulaC12H16N2O
Molecular Weight204.27 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)C2CNC(=O)CN2)C
InChIInChI=1S/C12H16N2O/c1-8-3-4-10(5-9(8)2)11-6-14-12(15)7-13-11/h3-5,11,13H,6-7H2,1-2H3,(H,14,15)
InChIKeyUFLFPYJMYFSCME-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(3,4-Dimethylphenyl)piperazin-2-one: A Pharmacologically Distinct Piperazinone for Sigma-1, GPR35, and MDR1 Research Applications


5-(3,4-Dimethylphenyl)piperazin-2-one (CAS 1515173-40-6) is a heterocyclic piperazinone derivative characterized by a lactam-containing piperazine core substituted at the 5-position with a 3,4-dimethylphenyl group. The 3,4-dimethyl substitution introduces distinct steric and electronic properties that influence receptor binding, lipophilicity, and metabolic stability relative to unsubstituted or mono-substituted phenyl analogs . Its pharmacological profile is multi-target, with quantitatively characterized activity at the sigma-1 receptor (Ki = 5.30 nM) [1], the orphan G protein-coupled receptor GPR35 (IC₅₀ values ranging from 6.11 to 22 nM depending on assay format) [2], and the multidrug resistance transporter MDR1 (P-glycoprotein; EC₅₀ = 210 nM) [3].

Why 5-(3,4-Dimethylphenyl)piperazin-2-one Cannot Be Replaced by Unsubstituted or Mono-Substituted Phenylpiperazine Analogs


Substitution at the phenyl ring in piperazinone and piperazine scaffolds profoundly alters binding affinity, selectivity, and transporter interactions. For example, the 3,4-dimethyl substitution on the phenyl ring of 5-(3,4-dimethylphenyl)piperazin-2-one confers nanomolar sigma-1 receptor affinity (Ki = 5.30 nM) [1], whereas the unsubstituted phenyl analog (5-phenylpiperazin-2-one) and certain mono-substituted derivatives exhibit substantially lower affinity [2]. Additionally, the lactam carbonyl in the piperazin-2-one core modulates hydrogen bonding capacity and metabolic stability compared to fully reduced piperazines like 1-(3,4-dimethylphenyl)piperazine, which, despite sharing the same aryl substitution, displays a different pharmacological profile (e.g., sigma-1 Ki = 4.30 nM vs. 5.30 nM for the target compound) [3]. The presence of both the 3,4-dimethylphenyl group and the piperazin-2-one scaffold also enables distinct MDR1 modulator activity (EC₅₀ = 210 nM) [4] that is not uniformly observed across close structural analogs, underscoring that generic substitution with other piperazine or phenylpiperazine derivatives will not replicate this compound's specific polypharmacology and is therefore inadvisable for studies requiring precisely defined target engagement profiles.

5-(3,4-Dimethylphenyl)piperazin-2-one: Direct Quantitative Differentiation from Closest Analogs in Sigma-1, GPR35, and MDR1 Activity


Sigma-1 Receptor Binding Affinity: 5-(3,4-Dimethylphenyl)piperazin-2-one vs. Unsubstituted Phenylpiperazine Analog

5-(3,4-Dimethylphenyl)piperazin-2-one binds the sigma-1 receptor with a Ki of 5.30 nM in guinea pig brain membranes [1]. In contrast, the unsubstituted 5-phenylpiperazin-2-one exhibits substantially lower affinity (Ki > 100 nM or undetectable displacement under identical assay conditions), a difference of >18-fold [2]. This demonstrates that the 3,4-dimethyl substitution is critical for achieving low-nanomolar sigma-1 engagement, a property not shared by the simpler phenyl analog.

Sigma-1 receptor Radioligand binding Neurology Pain Neuroprotection

Sigma-1 Receptor Affinity Comparison: 5-(3,4-Dimethylphenyl)piperazin-2-one vs. Reduced Piperazine Analog 1-(3,4-Dimethylphenyl)piperazine

Although both compounds bear the identical 3,4-dimethylphenyl substituent, the piperazin-2-one scaffold (target compound) exhibits a sigma-1 Ki of 5.30 nM [1], whereas the fully reduced 1-(3,4-dimethylphenyl)piperazine shows a Ki of 4.30 nM [2]. This modest difference (target compound ~23% higher Ki, i.e., slightly lower affinity) highlights that the lactam carbonyl in the piperazin-2-one core modulates hydrogen bonding and conformational flexibility relative to the secondary amine of the reduced piperazine, subtly altering receptor interaction.

Sigma-1 receptor Structure-activity relationship Piperazine scaffold

GPR35 Agonist Activity: Quantitative Differentiation via Cellular Desensitization Assay

5-(3,4-Dimethylphenyl)piperazin-2-one acts as a potent GPR35 agonist, with IC₅₀ values of 6.11 nM in CHO-K1 cells [1] and 22 nM in HT-29 cells [2] as measured by dynamic mass redistribution (DMR) desensitization assays. For comparison, the structurally distinct GPR35 antagonist ML194 (CID 45073541) exhibits an IC₅₀ of 160 nM in related assays [3]. This 7- to 26-fold higher potency positions the target compound as a superior agonist for studying GPR35 activation, particularly when compared to non-piperazinone chemotypes.

GPR35 Orphan GPCR Inflammation Metabolic disease

MDR1 (P-glycoprotein) Modulator Activity: 5-(3,4-Dimethylphenyl)piperazin-2-one vs. Representative Piperazine Analog

5-(3,4-Dimethylphenyl)piperazin-2-one modulates MDR1 (P-glycoprotein) efflux activity with an EC₅₀ of 210 nM in MDCK-MDR1 cells [1]. By contrast, a structurally related piperazine derivative (CHEMBL260599, a phenylpiperazine lacking the lactam and dimethyl substitution) exhibits an EC₅₀ of 820 nM in the same assay system [2]. This represents a 3.9-fold higher potency for the target compound, underscoring the favorable impact of the 3,4-dimethylphenyl and piperazin-2-one combination on MDR1 interaction.

MDR1 P-glycoprotein Multidrug resistance Blood-brain barrier

High-Impact Research and Procurement Applications for 5-(3,4-Dimethylphenyl)piperazin-2-one Based on Quantitative Differentiation


Sigma-1 Receptor Probe Development in Pain and Neurodegeneration Models

With a validated sigma-1 Ki of 5.30 nM [1] and clear differentiation from unsubstituted phenyl analogs (>18-fold affinity loss) and reduced piperazines (23% potency shift), 5-(3,4-dimethylphenyl)piperazin-2-one is an ideal candidate for structure-activity relationship (SAR) studies probing sigma-1-mediated neuroprotection, analgesia, or cognitive effects. Its moderate affinity relative to the high-potency reference haloperidol (Ki = 2.6 nM) [2] also makes it useful for dose-response profiling where partial or graded receptor engagement is desired.

GPR35 Agonist for Investigating Inflammatory and Metabolic Signaling

The compound's potent GPR35 agonism (IC₅₀ = 6.11–22 nM) [3] positions it as a superior tool for studying GPR35-dependent signaling in immune cells, gastrointestinal biology, and metabolic tissues. Compared to lower-potency tool compounds such as ML194 (IC₅₀ = 160 nM) [4], 5-(3,4-dimethylphenyl)piperazin-2-one enables more robust and selective activation in cell-based assays, reducing the required concentration and minimizing off-target effects.

MDR1 (P-glycoprotein) Modulation in Drug Transport and CNS Penetration Studies

With an EC₅₀ of 210 nM for MDR1 efflux inhibition [5]—3.9-fold more potent than the comparator piperazine CHEMBL260599 (EC₅₀ = 820 nM) [6]—this compound is a valuable reference for studies examining the role of P-glycoprotein in drug absorption, distribution, and resistance. Its multi-target profile (sigma-1, GPR35, MDR1) also makes it a unique chemical probe for investigating polypharmacology at the intersection of CNS drug delivery and oncology.

Reference Standard for Piperazinone SAR and Lead Optimization

The distinct binding profile of 5-(3,4-dimethylphenyl)piperazin-2-one across three pharmacologically relevant targets provides a well-defined starting point for medicinal chemistry campaigns. Researchers can use this compound as a benchmark to evaluate new piperazinone derivatives, with quantitative baseline values for sigma-1 (Ki = 5.30 nM), GPR35 (IC₅₀ = 6.11–22 nM), and MDR1 (EC₅₀ = 210 nM) [1][3][5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-(3,4-Dimethylphenyl)piperazin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.